N-[2-(2-methoxyethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]acetamide
Description
N-[2-(2-Methoxyethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]acetamide (CAS: 727685-04-3) is a heterocyclic compound featuring a pyrazino[1,2-a]benzimidazole core substituted with a 2-methoxyethyl group at position 2 and an acetamide moiety at position 6.
Properties
CAS No. |
727685-04-3 |
|---|---|
Molecular Formula |
C15H20N4O2 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
N-[2-(2-methoxyethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]acetamide |
InChI |
InChI=1S/C15H20N4O2/c1-11(20)16-12-3-4-14-13(9-12)17-15-10-18(7-8-21-2)5-6-19(14)15/h3-4,9H,5-8,10H2,1-2H3,(H,16,20) |
InChI Key |
DCQYGNLZEVVQIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N3CCN(CC3=N2)CCOC |
solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
N-[2-(2-methoxyethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antitumor and antimicrobial properties, supported by relevant research findings and case studies.
Chemical Structure
The compound has the following chemical structure:
- Chemical Formula : C15H20N4O2
- CAS Number : 4969955
Biological Activity Overview
Recent studies have highlighted various biological activities associated with benzimidazole derivatives, including this compound. Key areas of focus include:
-
Antitumor Activity
- Several studies have evaluated the antitumor efficacy of compounds related to benzimidazole. For instance, compounds with similar structures have shown promising results against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.
These results indicate that similar benzimidazole derivatives possess significant antitumor properties, suggesting that this compound may exhibit comparable effects .Compound Cell Line Tested IC50 (μM) Compound 5 A549 (Lung) 2.12 ± 0.21 Compound 6 HCC827 (Lung) 5.13 ± 0.97 Compound 8 NCI-H358 (Lung) 0.85 ± 0.05 -
Antimicrobial Activity
- The antimicrobial properties of benzimidazole derivatives have also been investigated. Compounds were tested against Gram-positive and Gram-negative bacteria using broth microdilution methods.
The studies indicate that certain derivatives exhibit notable antibacterial activity, which could be attributed to their ability to disrupt bacterial cell wall synthesis or function .Microorganism Activity Observed Escherichia coli Moderate Staphylococcus aureus High Saccharomyces cerevisiae Low
Case Studies and Research Findings
In a study examining the structure-activity relationship (SAR) of benzimidazole derivatives, it was found that modifications at specific positions significantly influenced biological activity. The introduction of different substituents led to variations in both antitumor and antimicrobial potency.
Key Findings:
- The presence of methoxyethyl groups enhanced solubility and bioavailability.
- Compounds with halogen substitutions showed increased activity against specific cancer cell lines.
These findings underscore the importance of chemical modifications in optimizing the biological efficacy of benzimidazole derivatives .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazino-Benzimidazole Core
Compound 1 : N-(1,2,3,4-Tetrahydro-2-methylpyrazino[1,2-a]benzimidazol-8-yl)acetamide (CAS: 519142-86-0)
- Structure : Differs from the target compound by replacing the 2-methoxyethyl group with a methyl group at position 2.
- This compound is structurally simpler but lacks the ether oxygen, which may limit its ability to participate in hydrogen bonding or solvation .
Compound 2 : N-[2-(2-Methylpropyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide (CAS: 951988-90-2)
- Structure : Features a 2-methylpropyl substituent at position 2 and a benzenesulfonamide group at position 7.
- Implications : The sulfonamide group (pKa ~10) is more acidic than acetamide (pKa ~15–17), enhancing solubility in basic environments. The bulky 2-methylpropyl group may sterically hinder interactions with biological targets compared to the linear methoxyethyl chain .
Core Heterocycle Modifications
Compound 3 : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structure: Replaces the pyrazino-benzimidazole core with a thiazole ring linked to a dichlorophenyl group.
- Implications : The thiazole ring and dichlorophenyl group confer distinct electronic properties. This compound exhibits antimicrobial activity, suggesting that acetamide derivatives with aromatic systems may target microbial enzymes .
Compound 4 : Goxalapladib (CAS: 412950-27-7)
- Structure : Contains a 1,8-naphthyridine core substituted with a 2-methoxyethylpiperidine group and a trifluoromethylbiphenyl moiety.
- Implications : The methoxyethyl group in Goxalapladib enhances solubility and bioavailability, a feature shared with the target compound. Goxalapladib is used in atherosclerosis treatment, indicating that methoxyethyl-substituted heterocycles may have cardiovascular applications .
Data Tables
Table 1. Structural and Physicochemical Comparison
Key Findings and Implications
Substituent Effects :
- The 2-methoxyethyl group in the target compound improves solubility compared to methyl or methylpropyl analogs, critical for oral bioavailability.
- Acetamide vs. Sulfonamide : The acetamide group offers moderate hydrogen-bonding capacity, while sulfonamides (as in Compound 2) provide stronger acidity and solubility in physiological pH ranges.
Data Gaps :
- Melting points, solubility, and specific biological data for the target compound are unavailable in the provided evidence, highlighting the need for further experimental studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
